molecular formula C17H14ClN5O B10999897 2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B10999897
M. Wt: 339.8 g/mol
InChI Key: JCQDDHQHPPQJAA-UHFFFAOYSA-N
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Description

2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics. This particular compound features a carbazole core substituted with a chlorine atom and a triazole ring, making it a molecule of interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives. This step often involves the use of strong acids or bases and high temperatures.

    Attachment of the Triazole Ring:

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the propanamide linker, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The chlorine atom on the carbazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized carbazole derivatives, reduced triazole or propanamide derivatives, and various substituted carbazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Carbazole derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the triazole ring further enhances its biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable molecule for drug discovery and development.

Industry

Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets in the body. The carbazole core can intercalate with DNA, disrupting its function and leading to anticancer effects. The triazole ring can inhibit enzymes such as cytochrome P450, affecting various metabolic pathways. Additionally, the compound can bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    2-(6-bromo-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a bromine atom instead of chlorine, which can lead to different reactivity and biological properties.

    2-(6-chloro-9H-carbazol-2-yl)-N-(1H-1,2,3-triazol-4-yl)propanamide: Features a different triazole isomer, which may influence its interaction with biological targets.

Uniqueness

The uniqueness of 2-(6-chloro-9H-carbazol-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide lies in its specific substitution pattern, which combines the electronic properties of the carbazole core with the biological activity of the triazole ring. This combination makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C17H14ClN5O/c1-9(16(24)22-17-19-8-20-23-17)10-2-4-12-13-7-11(18)3-5-14(13)21-15(12)6-10/h2-9,21H,1H3,(H2,19,20,22,23,24)

InChI Key

JCQDDHQHPPQJAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)NC4=NC=NN4

Origin of Product

United States

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